2-Ethyl-4-fluoropyridine
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Overview
Description
2-Ethyl-4-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethyl group at the second position and a fluorine atom at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl-substituted pyridines.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: TBAF in DMF at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: this compound aldehyde or carboxylic acid.
Reduction: this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Ethyl-4-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-fluoropyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and activity. Additionally, the ethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties .
Comparison with Similar Compounds
2-Ethylpyridine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluoropyridine: Lacks the ethyl group, leading to variations in physical and chemical properties.
2,4-Difluoropyridine: Contains an additional fluorine atom, which can further alter its reactivity and applications.
Uniqueness: 2-Ethyl-4-fluoropyridine’s unique combination of an ethyl group and a fluorine atom on the pyridine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8FN |
---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-ethyl-4-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 |
InChI Key |
RQOWNUUTTCJVKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)F |
Origin of Product |
United States |
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